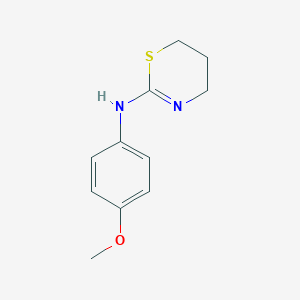

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-16-2) is a thiazine derivative characterized by a 5,6-dihydro-4H-1,3-thiazin-2-amine core substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₁H₁₄N₂OS, with a molecular weight of 222.307 g/mol . The compound is typically synthesized as a yellow solid with high purity (≥99.2% by HPLC) and is used as a versatile scaffold in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-14-10-5-3-9(4-6-10)13-11-12-7-2-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZHQSMUSXBSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358883 | |

| Record name | N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61452-16-2 | |

| Record name | N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioamide Cyclization

In a representative procedure, 4-methoxyaniline reacts with 3-chloropropane-1-thioamide in ethanol under basic conditions (e.g., KOH or EtN). The reaction proceeds via nucleophilic attack of the amine on the thioamide, followed by intramolecular cyclization to form the six-membered thiazine ring. Optimal yields (75–86%) are achieved at 60–80°C for 6–8 hours.

Key parameters:

-

Solvent: Ethanol or dichloromethane

-

Base: Triethylamine (4 equiv)

-

Temperature: 60–80°C

-

Time: 4–8 hours

One-Pot Synthesis Using Chlorosulfonyl Isocyanate

A scalable one-pot method employs chlorosulfonyl isocyanate (CSI) as a coupling agent. The protocol involves:

-

Reacting CSI with 3-chloro-1-propanethiol at –5°C in CHCl.

-

Adding 4-methoxyaniline and triethylamine (4 equiv) at 0°C.

This method achieves 92% yield under optimized conditions (Table 1).

Table 1: Optimization of One-Pot Synthesis

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Base Equivalents | 2–4 | 4 | 92 |

| Solvent | CHCl, acetone | CHCl | 92 |

| Temperature (°C) | –5 to 25 | 0 | 92 |

Green Chemistry Approaches

Aqueous-Ethanol Solvent Systems

Recent advances utilize EtOH/HO (1:1) with KCO (0.6 equiv) to minimize environmental impact. This method achieves comparable yields (72–89%) to traditional organic solvents while reducing waste.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) accelerates the cyclization step, improving yields by 15–20% compared to conventional heating. This technique is particularly effective for sterically hindered derivatives.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance reproducibility and safety:

Critical quality control measures include in-line FTIR monitoring of the cyclization step and crystallization from hexane/ethyl acetate mixtures to obtain the final product as a yellow solid.

Mechanistic Insights

Density functional theory (DFT) calculations confirm a stepwise mechanism:

-

Thiol-isothiocyanate coupling forms a linear intermediate.

-

Intramolecular thiol-halogen displacement closes the thiazine ring.

The energy barrier for ring closure is 18.3 kcal/mol, explaining the requirement for elevated temperatures in non-catalyzed reactions.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Thioamide Cyclization | 75–86 | 98.5 | 6–8 hours | Moderate |

| One-Pot CSI | 92 | 99.2 | 4 hours | High |

| Microwave-Assisted | 85–89 | 98.8 | 0.5 hours | Limited |

Challenges and Optimization

Byproduct Formation

The primary byproduct (10–15%) is the open-chain thiourea derivative, formed via competing nucleophilic pathways. Adding molecular sieves (4Å) suppresses this side reaction by absorbing liberated HCl.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has shown promise in the field of medicinal chemistry. Its derivatives have been explored for their antitumor and antimicrobial properties:

Antitumor Activity

Research indicates that compounds with a thiazine scaffold exhibit significant antitumor activity. For instance, a study demonstrated that bis-dihydrothiazines could be synthesized efficiently and showed promising results against various cancer cell lines, suggesting the potential of this compound derivatives as anticancer agents .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of thiazine derivatives. Preliminary studies suggest that compounds with similar structures display high efficacy against a range of bacteria and fungi, surpassing standard antibiotics in some cases . The mechanism of action may involve interference with microbial metabolic pathways.

Synthetic Methodologies

The synthesis of this compound has been achieved through various innovative methods:

Green Synthesis Techniques

Recent advancements in green chemistry have led to the development of environmentally friendly synthesis methods for thiazine derivatives. For example, microwave-assisted synthesis has been shown to yield high quantities of thiazine compounds efficiently . This method not only improves yield but also reduces the environmental impact associated with traditional synthetic approaches.

Cascade Reactions

The compound can also be synthesized via cascade reactions involving thiols and isothiocyanates. This approach allows for the rapid assembly of complex thiazine structures with minimal by-products, emphasizing its potential for scalable industrial applications .

Biological Studies

Biological evaluations of this compound derivatives have highlighted their therapeutic potential:

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of thiazine derivatives with specific protein targets. Such studies can provide insights into their binding affinities and mechanisms of action against diseases . These computational approaches are essential for guiding further experimental validations.

Case Studies

Several case studies have documented the efficacy of thiazine derivatives in treating specific conditions:

- A study reported on a new series of thiazole derivatives that exhibited significant antimicrobial activity against resistant strains of bacteria .

- Another investigation focused on the antitumor properties of thiazine compounds derived from this compound, demonstrating their potential as novel therapeutic agents in oncology .

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In anticancer research, the compound has been shown to inhibit the activity of certain kinases and disrupt cell signaling pathways, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility but may reduce metabolic stability. Halogenation (e.g., fluorine in BACE1 inhibitors) improves target affinity and pharmacokinetics .

Analytical Data Comparison

Biological Activity

N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, identified by the CAS number 61452-16-2, is a compound that has garnered attention for its potential biological activities. It is characterized by its unique molecular structure, which includes a thiazine ring and a methoxyphenyl group. This article delves into the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is with a molecular weight of approximately 222.31 g/mol. The compound is typically presented as a yellow solid with a high purity level (99.2% as per HPLC) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂OS |

| Molecular Weight | 222.31 g/mol |

| CAS Number | 61452-16-2 |

| Purity | 99.2% (HPLC) |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study involving magnetic nanoparticles coated with thiazole derivatives demonstrated effective antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results suggested that these compounds could potentially serve as effective antibacterial agents due to their ability to penetrate bacterial membranes and disrupt cellular functions .

Case Study: Antibacterial Efficacy

A study reported the inhibition zones produced by the synthesized compound against bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The study concluded that the antibacterial efficacy was notably higher against E. coli compared to S. aureus, aligning with previous findings regarding the susceptibility of Gram-negative bacteria to thiazole derivatives .

Antiparasitic Activity

Another area of interest is the potential antiparasitic activity of thiazine derivatives. Research has shown that similar compounds can disrupt metabolic pathways in parasites responsible for diseases such as malaria and leishmaniasis. The interaction between these compounds and key amino acids in parasite proteins has been highlighted as a mechanism for their activity .

The biological activity of this compound can be attributed to its structural features:

- Thiazine Ring : This moiety is known for its role in biological interactions and can enhance the compound's ability to interact with various biological targets.

- Methoxy Group : The presence of the methoxy group may increase lipophilicity, facilitating better membrane penetration and enhancing bioavailability.

Q & A

What are the established synthetic methodologies for N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine?

Basic Research Question

The synthesis typically involves cyclization reactions or coupling strategies. For example, thiourea derivatives can react with α,ω-dihaloalkanes to form the thiazine ring, followed by substitution with 4-methoxyaniline. Alternatively, coupling 4-methoxybenzeneamine with preformed thiazine intermediates (e.g., 2-chloro-5,6-dihydro-4H-1,3-thiazine) under nucleophilic conditions is effective. Evidence from structurally similar compounds suggests using catalytic bases like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) at 60–100°C .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Key methods include:

- NMR Spectroscopy : To confirm regiochemistry (e.g., dihydro-thiazine proton splitting patterns at δ 2.5–3.5 ppm) and the 4-methoxyphenyl substituent (singlet for -OCH₃ at δ ~3.8 ppm) .

- HPLC-MS : For purity assessment (>95%) and molecular ion detection ([M+H]⁺ expected at m/z 237.1).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles, though twinning or low-resolution data may require robust refinement protocols .

How does the 4-methoxyphenyl substituent influence α2-adrenoceptor binding compared to Xylazine’s 2,6-dimethylphenyl group?

Advanced Research Question

The 4-methoxy group may alter receptor affinity due to electronic and steric effects. Xylazine (N-(2,6-dimethylphenyl)-analogue) binds α2A/B/C/D receptors with Ki values of 1570, 1360, 1200, and 1460 nM, respectively . Methoxy substituents enhance electron density, potentially increasing hydrogen bonding with receptor residues. To evaluate this:

Perform radioligand displacement assays using [³H]-clonidine.

Compare IC₅₀ values in transfected CHO cells expressing α2 subtypes.

Conduct molecular docking to map interactions (e.g., π-stacking vs. polar contacts) .

What in vivo models are appropriate for studying CNS effects of this compound?

Advanced Research Question

Rodent models are ideal for assessing sedation, analgesia, or muscle relaxation:

- Urodynamic Studies : Co-administer with ketamine (e.g., 80 mg/kg ketamine + 10 mg/kg test compound, i.p.) to evaluate bladder function without respiratory depression .

- Thermal Nociception : Tail-flick or hot-plate tests to quantify antinociceptive ED₅₀.

- EEG Monitoring : To correlate sedation with cortical activity. Note: Dose-response curves must account for potential metabolite interference (e.g., hepatic CYP450 pathways) .

How can contradictions in receptor binding data be resolved?

Advanced Research Question

Discrepancies in Ki or IC₅₀ values often arise from assay conditions:

- Standardize Protocols : Use identical cell lines (e.g., HEK-293 vs. CHO), ligand concentrations, and incubation times.

- Control for Allosteric Modulators : Include GTPγS to stabilize receptor-G protein complexes.

- Validate via Orthogonal Methods : Compare radioligand binding with functional assays (e.g., cAMP inhibition) .

What analytical challenges arise in detecting this compound in biological matrices?

Basic Research Question

Detection in plasma or tissue requires:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 237 → 121 (collision energy 20 eV).

- Sample Preparation : Solid-phase extraction (SPE) to remove proteins and lipids. Matrix effects can be mitigated with deuterated internal standards .

What crystallographic strategies address low-resolution data for this compound?

Advanced Research Question

For poorly diffracting crystals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.